BOC-DL-3-THIENYLALANINE BOC-DL-3-THIENYLALANINE
Brand Name: Vulcanchem
CAS No.: 109007-59-2
VCID: VC20750144
InChI: InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)
SMILES: CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol

BOC-DL-3-THIENYLALANINE

CAS No.: 109007-59-2

Cat. No.: VC20750144

Molecular Formula: C12H17NO4S

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

BOC-DL-3-THIENYLALANINE - 109007-59-2

Specification

CAS No. 109007-59-2
Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid
Standard InChI InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)
Standard InChI Key SIQSLARNSCAXSF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O

Introduction

Chemical Structure and Properties

BOC-DL-3-THIENYLALANINE is a protected amino acid featuring a thiophene ring at the 3-position of the alanine side chain. The compound contains the tert-butyloxycarbonyl (BOC) protecting group, which shields the amino functionality during peptide synthesis and other chemical transformations. The "DL" designation indicates that the compound exists as a racemic mixture of both the D and L stereoisomers.

Physical and Chemical Characteristics

The compound shares structural similarities with other thienylalanine derivatives, such as Boc-L-3-Thienylalanine-DCHA, which has a molecular formula of C₁₂H₁₇NO₄S and a molecular weight of 271.333 . The density of related compounds has been reported at approximately 1.2±0.1 g/cm³, with a boiling point of around 434.7±40.0 °C at 760 mmHg . The presence of the thiophene ring contributes to its distinctive chemical reactivity and physical properties.

Structural Comparison with Related Compounds

BOC-DL-3-THIENYLALANINE differs from its 2-thienyl isomer (Boc-β-(2-thienyl)-DL-alanine) in the position of attachment of the thiophene ring to the alanine backbone. While both compounds maintain similar chemical properties, the position of the thiophene substituent can significantly affect their reactivity patterns and biological activities.

Table 1: Comparison of BOC-DL-3-THIENYLALANINE with Related Compounds

PropertyBOC-DL-3-THIENYLALANINEBoc-L-3-Thienylalanine-DCHABoc-β-(2-thienyl)-L-alanine
StereochemistryRacemic (DL)L-isomer (with DCHA salt)L-isomer
Thiophene Position3-position3-position2-position
Molecular Weight~271 (estimated)271.333Similar to isomers
Protecting GroupBOC (tert-butyloxycarbonyl)BOCBOC

Applications in Peptide Synthesis

Incorporation into Peptide Sequences

Similar to Boc-β-(2-thienyl)-DL-alanine, this compound can be incorporated into peptide chains to enhance structural diversity . The thiophene ring offers distinctive electronic properties that differ from traditional aromatic amino acids like phenylalanine, potentially leading to altered peptide-receptor interactions .

Synthetic Methodologies

The synthesis of peptides containing thienylalanine derivatives often involves specialized techniques. For related compounds, researchers have utilized acetic anhydride-mediated azlactonization-dehydration reactions on peptide units containing β-hydroxy-d,l-phenylalanine . These methodologies can be adapted for the incorporation of BOC-DL-3-THIENYLALANINE into various peptide sequences.

Research Applications

BOC-DL-3-THIENYLALANINE finds diverse applications across multiple research disciplines, from fundamental peptide chemistry to advanced pharmaceutical development.

Medicinal Chemistry and Drug Development

The compound serves as a foundational element for synthesizing bioactive compounds with potential pharmaceutical applications . Its integration into drug candidates can potentially enhance target interactions by modifying binding specificity and pharmacological characteristics . The unique properties of the thiophene ring make it valuable for exploring structure-activity relationships in drug design.

Chemical Biology

In chemical biology research, BOC-DL-3-THIENYLALANINE and similar compounds function as tools for investigating protein interactions and signaling pathways . The incorporation of thienylalanine derivatives into peptides allows scientists to study the impact of specific residues on protein functions, potentially uncovering new therapeutic targets .

Bioconjugation Applications

The compound can be utilized in bioconjugation techniques, enabling researchers to attach biomolecules to surfaces or other molecules . This property makes it particularly valuable in the development of drug delivery systems, where precision attachment of therapeutic agents is crucial .

Neuroscience Research

Derivatives of thienylalanine compounds have been investigated for their potential neuroprotective effects, making them relevant in studies aimed at developing treatments for neurodegenerative diseases . The unique electronic properties of the thiophene ring may contribute to these potential neuroprotective characteristics.

Analytical Applications

BOC-DL-3-THIENYLALANINE, like its structural analogs, has potential utility in analytical chemistry. Related compounds have been used in analytical methods for detecting and quantifying amino acids in biological samples, providing essential data for biochemical research .

Structure-Function Relationships

The stereochemistry and position of the thiophene ring in BOC-DL-3-THIENYLALANINE significantly influence its chemical behavior and biological activity. The racemic nature of the compound provides researchers with access to both stereoisomers, potentially offering a broader spectrum of activities compared to enantiopure preparations.

Conformational Studies

Research on related compounds, such as α,β-didehydro-phenylalanine residues, has highlighted the importance of non-bonded aromatic/aromatic and backbone/aromatic interactions on the conformational stability of peptides . Similar principles may apply to peptides containing BOC-DL-3-THIENYLALANINE, where the thiophene ring could participate in stabilizing interactions with other aromatic residues or backbone elements.

Comparative Advantages in Research

BOC-DL-3-THIENYLALANINE offers several distinct advantages in research applications when compared to traditional amino acids and even other thienylalanine derivatives.

Enhanced Diversity in Peptide Libraries

The incorporation of BOC-DL-3-THIENYLALANINE into peptide sequences creates opportunities for expanded structural diversity in peptide libraries . This diversity is crucial for high-throughput screening approaches aimed at identifying novel bioactive peptides with potential therapeutic applications.

Unique Electronic Properties

The 3-thiophene substituent provides distinct electronic characteristics that differ from both natural amino acids and the 2-thiophene isomer. These properties can be leveraged to create peptides with modified hydrogen bonding capabilities, altered hydrophobicity, and unique receptor binding profiles.

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